N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agent Development
A study discussed the development of 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid as a broad antibacterial agent. This compound, with a structure similar to the specified molecule, shows potential in treating systemic infections due to its toxicological and pharmacokinetic profiles (Goueffon et al., 1981).
Cancer Treatment Research
Research on 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which are structurally related to the specified molecule, has shown promising results in prostate cancer treatment. These compounds are potent histone deacetylase (HDAC) inhibitors and have shown marked anti-HDAC and antiproliferative activity in studies (Liu et al., 2015).
Cystic Fibrosis Treatment
Sulfamoyl-4-oxoquinoline-3-carboxamides, closely related to the specified compound, have been synthesized for use as correctors of defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating. This could represent a significant advancement in the treatment of cystic fibrosis (Suen et al., 2006).
Photophysical Property Studies
Studies have explored the photophysical properties of similar quinoline derivatives, such as norfloxacin, which could be useful in understanding the behavior of such molecules under different conditions, leading to applications in photochemistry and related fields (Cuquerella et al., 2006).
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-2-31(29,30)26-11-3-4-15-12-18(7-10-20(15)26)24-22(28)16-13-21(27)25(14-16)19-8-5-17(23)6-9-19/h5-10,12,16H,2-4,11,13-14H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYYHHEMUXKRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.